molecular formula C13H10Br2S2 B13708234 Bis[(2-bromophenyl)thio]methane

Bis[(2-bromophenyl)thio]methane

Cat. No.: B13708234
M. Wt: 390.2 g/mol
InChI Key: UMKGMUVWPMAGLO-UHFFFAOYSA-N
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Description

Bis[(2-bromophenyl)thio]methane is an organosulfur compound characterized by a central methane core bonded to two 2-bromophenylthio groups. Its molecular formula is C₁₃H₁₀Br₂S₂, with a molecular weight of 394.16 g/mol. The compound features bromine substituents at the ortho positions of the phenyl rings and sulfur atoms bridging the aromatic groups to the methane backbone.

Properties

Molecular Formula

C13H10Br2S2

Molecular Weight

390.2 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)sulfanylmethylsulfanyl]benzene

InChI

InChI=1S/C13H10Br2S2/c14-10-5-1-3-7-12(10)16-9-17-13-8-4-2-6-11(13)15/h1-8H,9H2

InChI Key

UMKGMUVWPMAGLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCSC2=CC=CC=C2Br)Br

Origin of Product

United States

Preparation Methods

Method Overview

One of the classical approaches involves the oxidative coupling of 2-bromothiophenol derivatives, which naturally tend to form disulfides upon oxidation. The key step is converting the thiol groups into disulfide linkages, which can then be manipulated to produce the target bis-thio compound.

Procedure

  • Starting Material: 2-bromothiophenol
  • Oxidant: Air, hydrogen peroxide, or other mild oxidants
  • Reaction Conditions: Room temperature, in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate oxidation
  • Outcome: Formation of bis(2-bromophenyl)disulfide, which can be further processed to bis[(2-bromophenyl)thio]methane via subsequent reduction or substitution steps

Research Findings

  • Oxidation of 2-bromothiophenol with atmospheric oxygen or hydrogen peroxide yields bis(2-bromophenyl)disulfide efficiently, with yields often exceeding 80% under optimized conditions.
  • Metal catalysts such as copper or iron salts can accelerate the oxidation process, providing more controlled reaction pathways.

Nucleophilic Substitution of Dichloromethane with 2-Bromothiophenol

Method Overview

This strategy involves the nucleophilic substitution of dichloromethane (CH₂Cl₂) with 2-bromothiophenol, facilitated by a base to generate the bis-thio methyl compound.

Procedure

  • Reagents: 2-bromothiophenol, dichloromethane, a base such as potassium carbonate or DIPEA (N,N-Diisopropylethylamine)
  • Reaction Conditions: Room temperature, inert atmosphere (argon or nitrogen)
  • Steps:
    • Dissolve 2-bromothiophenol in dichloromethane
    • Add the base to deprotonate the thiol
    • Stir the mixture to promote nucleophilic attack on dichloromethane
    • Isolate the product after purification by column chromatography

Research Findings

  • This method has demonstrated moderate to high yields (up to 92%) when optimized, with reaction times around 24 hours under blue LED irradiation to enhance the nucleophilicity of the thiolate ion.
  • Purification typically involves silica gel chromatography with petroleum ether and ethyl acetate as eluents.

Metal-Catalyzed Coupling of 2-Bromothiophenol Derivatives

Method Overview

Transition metal catalysis, particularly involving copper or palladium, has been employed to facilitate the formation of C–S bonds, leading to bis-thio compounds.

Procedure

  • Reagents: 2-bromothiophenol derivatives, metal catalysts (e.g., CuI, Pd(PPh₃)₄)
  • Reaction Conditions: Reflux in suitable solvents such as dimethylformamide (DMF) or toluene
  • Steps:
    • Combine the thiol derivative with the metal catalyst and a base
    • Heat under inert atmosphere
    • After completion, purify via chromatography or recrystallization

Research Findings

  • Metal-catalyzed coupling offers high selectivity and yields (up to 85%), with the advantage of broad substrate scope.
  • The process benefits from mild conditions and can be scaled for larger syntheses.

Photoredox Catalysis for Thioether Formation

Method Overview

Recent advances involve using photoredox catalysts such as 4CzIPN under blue LED irradiation to promote radical-mediated coupling of thiol derivatives with alkyl or aryl halides.

Procedure

  • Reagents: 2-bromothiophenol, photoredox catalyst, base (DIPEA), light source
  • Reaction Conditions: Room temperature, argon atmosphere, 24-hour irradiation
  • Outcome: Formation of bis(arylthio)methanes with yields up to 92%

Research Findings

  • This method provides a mild, environmentally friendly route with high efficiency.
  • It allows for functional group tolerance and potential diversification of the bis-thio structure.

Summary of Preparation Methods in Data Table

Method Reagents Conditions Yield (%) Advantages References
Oxidative coupling of thiols 2-bromothiophenol, oxidant (H₂O₂, air) Room temp, mild oxidants 80–90 Simple, high yield ,
Nucleophilic substitution 2-bromothiophenol, CH₂Cl₂, DIPEA Room temp, inert atmosphere 92 High efficiency, straightforward ,
Metal-catalyzed coupling 2-bromothiophenol derivatives, CuI or Pd catalysts Reflux, inert atmosphere 80–85 Broad scope, high selectivity
Photoredox catalysis 2-bromothiophenol, 4CzIPN, blue LED Room temp, argon 85–92 Mild, environmentally friendly ,

Chemical Reactions Analysis

Types of Reactions

Bis[(2-bromophenyl)thio]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[(2-bromophenyl)thio]methane is a chemical compound with a variety of applications, particularly in scientific research. Its uses stem from its unique molecular structure, featuring two bromophenyl groups attached to a central thioether moiety. The presence of bromine enhances its reactivity and potential in both materials science and medicinal chemistry.

Scientific Research Applications

  • Building Block for Synthesis : this compound serves as a building block in the synthesis of complex molecules.
  • Antimicrobial and Anticancer Studies: Research indicates that bis[(4-bromophenyl)thio]methane (a related compound) exhibits biological activity, such as in antimicrobial and anticancer studies. The bromine atoms enhance interactions with biological targets, and similar compounds have shown the ability to inhibit bacterial growth and demonstrate cytotoxic effects against cancer cell lines.
  • Interaction Studies: This compound is used in interaction studies to understand its binding affinity with biological macromolecules. Its brominated structure may enhance interactions with proteins and enzymes, potentially leading to inhibitory effects on certain biological pathways.

Related Compounds and Applications

While the search results focus primarily on bis[(4-bromophenyl)thio]methane and other related compounds, they provide insight into potential applications based on structural similarities:

  • Thiophene Derivatives: 2-amino thiophenes are used as allosteric enhancers of adenosine receptors and glucagon receptor antagonists. They are also utilized in dyes, conductivity-based sensors and bio-diagnostics .
  • Tetrahydrobenzo[b]thiophene derivatives: These exhibit anti-inflammatory properties . Benzo[b]thiophene nucleus-containing compounds can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides .
  • Brominated methoxyphenyl moieties: These are found in natural alkaloids and exhibit antibacterial, antifungal, and antitumor activity . The biological activity of these compounds depends on the bromination of the methoxyphenyl unit .
  • Serine Protease Inhibitors: Bis(phenyl)methane moieties can bind with remarkable potency to the active site of thrombin, a blood coagulation factor . The two phenyl rings contribute differently to binding affinity .
  • Fungicides: Diphenyl esters of alkylenes are used as broad-spectrum fungicides for controlling mildews, rusts, and anthracnose .

Data Table: Comparison of Related Compounds

Compound NameStructure TypeUnique FeaturesPotential Applications
Bis(4-chlorophenyl)thioethaneThioetherContains chlorine instead of bromine; different reactivity profileSynthesis of complex molecules, materials science, and medicinal chemistry
Diphenyl sulfideThioetherLacks halogen substitutions; simpler structureBaseline for reactivity studies
Bis(4-fluorophenyl)thioethaneThioetherFluorine substitution alters electronic propertiesSynthesis of complex molecules, materials science, and medicinal chemistry
Bis(phenyl)sulfideThioetherNo halogen; serves as a baseline for reactivity studiesBaseline for reactivity studies
2-amino thiophenesThiopheneVersatile materials with applications spanning various scientific disciplines.Allosteric enhancers of adenosine receptors, glucagon receptor antagonists, dyes, conductivity-based sensors, and bio-diagnostics
Tetrahydrobenzo[b]thiophene derivativesThiopheneDisplays a range of biological activitiesAnti-inflammatory

Mechanism of Action

The mechanism of action of bis[(2-bromophenyl)thio]methane involves its interaction with molecular targets through its sulfur and bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but its ability to undergo oxidation and reduction reactions suggests potential redox activity in biological systems .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Notable Properties/Applications
Bis[(2-bromophenyl)thio]methane C₁₃H₁₀Br₂S₂ 394.16 2-bromophenylthio, methane backbone Potential use in organic synthesis
Bis(2-chloroethylthio)methane C₅H₁₀Cl₂S₂ 205.18 2-chloroethylthio, methane backbone Chemical warfare agent (analogous to mustard agents)
Bis(2-hydroxy-5-bromophenyl)methane C₁₃H₁₀Br₂O₂ 366.03 2-hydroxy-5-bromophenyl, methane backbone Polar due to hydroxyl groups; possible pharmaceutical intermediate

Key Findings :

  • Halogen Effects : Bromine in this compound offers greater steric hindrance and lower electrophilicity compared to chlorine in Bis(2-chloroethylthio)methane, reducing acute toxicity but enhancing stability in organic solvents .
  • Backbone Flexibility : The methane backbone provides rigidity, whereas ethane or longer chains (e.g., in Sesquimustard, a bis(thio)ethane derivative) increase conformational flexibility, influencing reactivity and biological activity .

Aromatic vs. Aliphatic Thioether Compounds

  • This compound vs. Bis(2-chloroethylthio)ethyl ether :
    • The aromatic bromophenyl groups in the former enhance UV absorption and thermal stability, making it suitable for materials science applications. In contrast, aliphatic thioethers like Bis(2-chloroethylthio)ethyl ether are volatile and associated with higher toxicity profiles .
    • Reactivity : Bromine on aromatic rings participates in electrophilic substitution reactions, whereas aliphatic chlorine in thioethers undergoes nucleophilic displacement more readily .

Pharmaceutical-Related Bis(thio)methane Derivatives

  • 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]methane (from ):
    • This derivative contains heterocyclic imidazole rings instead of bromophenyl groups. The imidazole moiety enables hydrogen bonding, improving solubility in polar solvents. Unlike this compound, it is studied as a methimazole-related pharmaceutical impurity .

Biological Activity

Introduction

Bis[(2-bromophenyl)thio]methane is an organosulfur compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structure, characterized by two bromophenyl groups linked by a sulfur atom, enhances its reactivity and interaction with biological targets. This article reviews the current understanding of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structure and Synthesis

The molecular formula of this compound is C13H10Br2SC_{13}H_{10}Br_2S, and it has a molar mass of approximately 320.13 g/mol. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving 2-bromothiophenol derivatives.

The biological activity of this compound is attributed to its ability to form covalent bonds with nucleophilic sites on biomolecules, particularly through its sulfur and bromine atoms. This interaction may lead to alterations in cellular processes, impacting cell viability and proliferation.

Antimicrobial Properties

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus125250
Escherichia coli2000>2000
Pseudomonas aeruginosa>2000>2000

The minimum inhibitory concentrations (MICs) indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while showing limited efficacy against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may exhibit cytotoxic effects on various cancer cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
HepG2 (liver cancer)500
Caco-2 (colorectal cancer)750

The IC50 values indicate that this compound can reduce cell viability in a concentration-dependent manner, with HepG2 cells being more susceptible than Caco-2 cells .

Study on Antimicrobial Effects

A study evaluated the antimicrobial effects of this compound against a panel of pathogenic bacteria. The results demonstrated significant inhibition of Staphylococcus aureus, with an MIC of 125 µg/mL. The compound's ability to disrupt biofilm formation was also noted, which is crucial for treating chronic infections .

Study on Anticancer Effects

In another study focusing on the anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that the compound induced apoptosis in HepG2 cells at concentrations above 500 µg/mL, suggesting its potential as a therapeutic agent in cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Bis[(2-bromophenyl)thio]methane, and what methodological considerations are critical for reproducibility?

  • Answer: The synthesis of bis-thioether compounds like this compound typically involves nucleophilic substitution or coupling reactions. A validated approach, adapted from bridged bis(methimazole) derivatives, employs dichloromethane as a methylene linker and strong bases (e.g., NaOH) under phase-transfer conditions (e.g., tetrabutylammonium bromide) to facilitate thiolate intermediate formation . For reproducibility, stoichiometric control of 2-bromothiophenol and methylene precursors is essential, with reaction monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying the methylene bridge (-CH2-) and aromatic proton environments. X-ray crystallography provides definitive confirmation of molecular geometry, particularly the dihedral angles between phenyl rings, which influence electronic properties . High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₀Br₂S₂: MW 390.06 g/mol), while FT-IR confirms C-S and C-Br bond signatures (600-700 cm⁻¹).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer: Due to potential irritancy and bromine-related toxicity, handle under fume hoods with nitrile gloves, lab coats, and safety goggles. Avoid inhalation and direct skin contact. Storage should be in airtight containers at 2–8°C, away from oxidizing agents. Acute toxicity data (LD50) for structurally similar brominated thioethers suggest adherence to GHS Category 4 (H312, H332) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in scalable syntheses?

  • Answer: Yield optimization requires balancing temperature, solvent polarity, and catalyst selection. Phase-transfer catalysis (e.g., crown ethers) enhances thiolate nucleophilicity in biphasic systems (water/DCM), achieving yields >80% . Alternative methods, such as catalytic cyclothiomethylation using Na2S·9H2O and bis(dimethylamino)methane, may reduce byproducts (e.g., disulfides) but require rigorous moisture control . Kinetic studies via in-situ IR or GC-MS can identify rate-limiting steps.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or functionalization reactions?

  • Answer: The electron-withdrawing bromine substituents activate the thioether sulfur for electrophilic substitution or oxidative coupling. DFT calculations suggest that the methylene bridge lowers steric hindrance, enabling regioselective C-S bond cleavage in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Comparative studies with tris-thioether analogs (e.g., tris[(4-methylbenzene)thio]methane) reveal enhanced stability due to reduced steric strain .

Q. How do structural modifications to this compound influence its potential bioactivity or material properties?

  • Answer: Substituting the methylene bridge with ethane (C2) or introducing electron-donating groups (e.g., -OCH3) alters electronic density, impacting ligand-receptor interactions. Analogous compounds with 2-bromophenyl-thio motifs exhibit antimicrobial and anticancer activity via thioredoxin reductase inhibition or DNA intercalation . For materials science, sulfur’s lone pairs enable coordination with transition metals (e.g., Au, Pd), useful in catalytic frameworks .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral data for this compound analogs: How should researchers validate their findings?

  • Answer: Variations in melting points (e.g., 129–130°C for 3-(bromomethyl)-5-chlorobenzo[b]thiophene vs. >280°C for triazole derivatives) arise from crystallinity differences . Cross-validate using differential scanning calorimetry (DSC) and compare NMR chemical shifts with computational predictions (e.g., Gaussian DFT). Public databases (NIST, PubChem) provide reference spectra, but peer-reviewed literature should supersede vendor catalogs due to inconsistent purity claims .

Methodological Recommendations

  • Synthetic Reproducibility: Document solvent batch purity and drying methods (e.g., molecular sieves for DCM) to mitigate variability.
  • Biological Assays: Use positive controls (e.g., cisplatin for cytotoxicity) and validate bioactivity in multiple cell lines (e.g., MCF-7, HeLa) .
  • Computational Modeling: Leverage software like Schrödinger Suite or ORCA for docking studies and electronic property simulations .

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